3beta,7beta,25-Trihydroxycucurbita-5,23-dien-19-al

Overview

Description

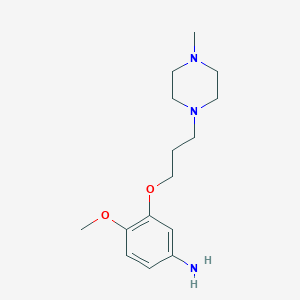

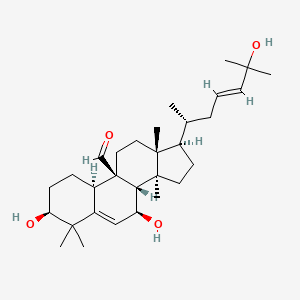

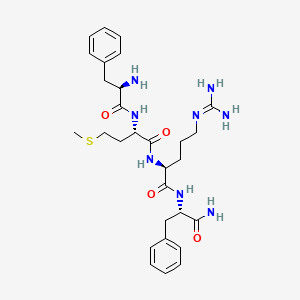

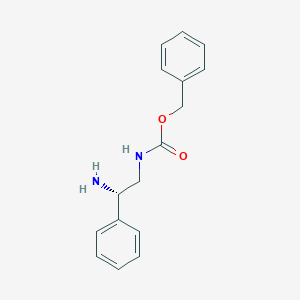

3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al (THCB) is a major cucurbitane triterpenoid isolated from Momordica charantia, also known as bitter melon . This compound is associated with effective complementary and alternative diabetes management .

Synthesis Analysis

The compound is naturally occurring and has been isolated from the roots of Momordica charantia . The structures of this and similar compounds were elucidated using NMR and MS spectroscopic analysis .Molecular Structure Analysis

The molecular structure of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al has been determined through NMR and MS spectroscopic analysis .Chemical Reactions Analysis

The compound has been studied for its interaction with peroxisome proliferator activated receptor gamma (PPARγ) using cell culture and molecular biology techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 3β,7β,25-Trihydroxycucurbita-5,23(E)-dien-19-al can be found in various chemical databases .Scientific Research Applications

PPARγ Ligand

The compound acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This interaction can have significant implications for the treatment of metabolic disorders.

Adipocyte Differentiation

The compound has been shown to induce adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone . This could potentially be used in therapies aimed at regulating adipose tissue mass and function.

Upregulation of PPARγ Target Genes

Treatment with the compound results in the upregulation of PPARγ target genes, including AP2, adiponectin, LPL, and CD34 . This suggests that it could play a role in modulating the expression of genes involved in lipid and glucose metabolism.

Glucose Uptake into Muscle Cells

The compound has been found to induce glucose uptake into muscle cells, a process that is crucial for maintaining glucose homeostasis . The mechanism appears to involve the translocation of Glut4 to the cell membrane .

Hypoglycemic Effect

The compound has been demonstrated to produce a hypoglycemic effect in mice . This suggests potential applications in the management of diabetes.

Complementary and Alternative Diabetes Management

The compound is found in Momordica charantia, a vegetable associated with effective complementary and alternative diabetes management in some parts of the world . The compound could contribute to the hypoglycemic effects observed with the consumption of this vegetable.

Mechanism of Action

Target of Action

The primary target of 3,7,25-Trihydroxycucurbita-5,23-dien-19-al (also known as THCB) is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

THCB interacts with PPARγ, driving the luciferase activity of Peroxisome Proliferator Response Element, which is associated with PPARγ activation . This interaction induces adipocyte differentiation, albeit at a lower intensity compared to the full agonist rosiglitazone .

Biochemical Pathways

The activation of PPARγ by THCB results in the upregulation of PPARγ target genes expression, including AP2, adiponectin, LPL, and CD34 . These genes play significant roles in lipid metabolism and glucose regulation.

Pharmacokinetics

Its ability to induce glucose uptake into muscle cells suggests it may have good bioavailability .

Result of Action

The activation of PPARγ by THCB leads to several molecular and cellular effects. It induces adipocyte differentiation and upregulates the expression of several PPARγ target genes . Moreover, THCB induces glucose uptake into muscle cells, and this mechanism is via Glut4 translocation to the cell membrane .

properties

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAXRIQADLDGOJ-TZFKRHLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,25-Trihydroxycucurbita-5,23-dien-19-al | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)